An In-depth Technical Guide to 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride
An In-depth Technical Guide to 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride. Due to the limited availability of public data, this document focuses on the confirmed structural and basic physicochemical properties. At present, detailed experimental protocols for its synthesis, purification, and analysis, as well as information on its biological activities and potential signaling pathways, are not extensively documented in publicly accessible scientific literature. This guide serves as a foundational resource, summarizing the existing knowledge and highlighting areas where further research is required.
Chemical Identity and Properties
3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride is a substituted aromatic propionic acid derivative. Its core structure consists of a phenyl ring substituted with a dimethylamino group at the para-position and a propionic acid hydrochloride group.
General Information
| Property | Value | Reference |
| IUPAC Name | 3-[4-(dimethylamino)phenyl]propanoic acid;hydrochloride | [1] |
| Synonyms | Benzenepropanoic acid, 4-(dimethylamino)-, hydrochloride (1:1) | |
| CAS Number | 1134691-04-5 | |
| Molecular Formula | C₁₁H₁₆ClNO₂ | |
| Molecular Weight | 229.70 g/mol | |
| Physical Form | Solid |
Physicochemical Data
Quantitative data regarding the melting point, boiling point, and solubility of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride are not consistently available in the surveyed literature. Data reported for the similar-sounding but structurally distinct compound, 3-(dimethylamino)propanoic acid hydrochloride, should not be used for this substance.
Structural Information
The structural formula of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride is presented below.
Caption: Chemical structure of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride.
Experimental Data
Synthesis and Purification
Analytical Data
No specific, publicly available spectral data (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride has been identified. Commercial suppliers note that they do not typically collect analytical data for this compound[2].
Biological Activity and Toxicological Information
Pharmacological and Biological Profile
There is currently no available information in peer-reviewed scientific literature regarding the biological activity, mechanism of action, or potential signaling pathways associated with 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride. Broader research on substituted phenylpropanoic acids suggests a wide range of potential pharmacological activities, including roles as activators of peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic regulation[2][3]. However, the specific activities of the dimethylamino-substituted compound remain uninvestigated.
Safety and Handling
Based on available supplier safety data sheets, 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride is classified with the GHS07 pictogram, indicating it may cause skin sensitization.
-
Signal Word: Warning
-
Hazard Statement: H317 (May cause an allergic skin reaction)
-
Precautionary Statement: P280 (Wear protective gloves/protective clothing/eye protection/face protection)
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment.
Conclusion and Future Directions
3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride is a chemical compound for which there is a notable lack of comprehensive scientific data. While its basic chemical identity is established, critical information for its application in research and development, such as detailed physicochemical properties, robust experimental protocols, and biological activity, is absent from the public record.
This guide underscores the need for foundational research to characterize this molecule fully. Future studies should aim to:
-
Develop and publish a reliable, high-yield synthetic route and purification protocol.
-
Perform comprehensive analytical characterization, including NMR, IR, and mass spectrometry, to establish a reference spectral library.
-
Investigate its physicochemical properties, including solubility in various solvents and its melting point.
-
Conduct in vitro and in vivo studies to determine its biological activities and elucidate any potential mechanisms of action and associated signaling pathways.
Such research would be invaluable for assessing the potential of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride for applications in drug discovery and other scientific disciplines.
References
- 1. 3-(4-(Dimethylamino)Phenyl)Propanoic Acid Hydrochloride | C11H16ClNO2 | CID 24721206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
